Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide
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Overview
Description
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is a quaternary ammonium compound Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds as follows:
Starting Materials: Dimethyl(2-hydroxyethyl)amine and trimethylsilylmethyl iodide.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (up to 50°C) for several hours.
Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium chloride or potassium bromide.
Oxidation and Reduction: These reactions may require specific catalysts or reagents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Hydrolysis: Conducted in aqueous solutions, often under acidic or basic conditions to accelerate the reaction.
Major Products Formed
Substitution: Formation of new quaternary ammonium salts with different halides.
Hydrolysis: Formation of dimethyl(2-hydroxyethyl)amine and trimethylsilanol.
Scientific Research Applications
Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties, particularly against bacteria and fungi.
Industry: Utilized in the formulation of disinfectants and antiseptics, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the trimethylsilylmethyl group may enhance the compound’s ability to penetrate lipid bilayers, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, dimethyl(2-hydroxyethyl)-, chloride
- Ammonium, dimethyl(2-hydroxyethyl)-, bromide
- Ammonium, trimethyl-, iodide
Comparison
Compared to other quaternary ammonium compounds, Ammonium, dimethyl(2-hydroxyethyl)(trimethylsilylmethyl)-, iodide is unique due to the presence of the trimethylsilylmethyl group. This group imparts increased lipophilicity, which can enhance the compound’s ability to interact with lipid membranes. Additionally, the trimethylsilylmethyl group may provide steric hindrance, affecting the compound’s reactivity and stability.
Properties
CAS No. |
21654-72-8 |
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Molecular Formula |
C8H22INOSi |
Molecular Weight |
303.26 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(trimethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C8H22NOSi.HI/c1-9(2,6-7-10)8-11(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
KIIBRIPFQKSDIG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)C[Si](C)(C)C.[I-] |
Origin of Product |
United States |
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